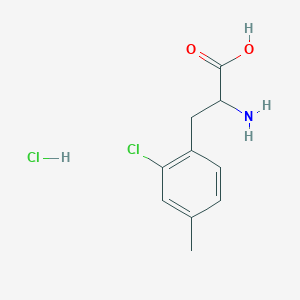

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride typically involves the reaction of 2-chloro-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride undergoes various types of chemical reactions including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The aromatic ring can undergo reduction to form a fully saturated cyclohexane derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The aromatic ring can undergo reduction to yield saturated derivatives.

- Substitution Reactions : The chloro group can be replaced with various nucleophiles like hydroxyl or amino groups.

Table 1: Common Reactions Involving 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of amino to nitro/nitroso | KMnO4, CrO3 |

| Reduction | Saturation of the aromatic ring | Pd/C (catalytic hydrogenation) |

| Substitution | Replacement of chloro group | NaOH, NH3 |

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor , particularly targeting aminopeptidases. Such inhibition can have significant implications for metabolic regulation and therapeutic interventions in diseases characterized by dysregulated enzyme activity.

Medicine

The compound is explored for its therapeutic potential in treating various diseases due to its unique structure. Notably, studies indicate its role in:

- Neurotransmitter Modulation : Research suggests that compounds with similar structures can influence neurotransmitter release and uptake mechanisms, potentially aiding in the treatment of neurological disorders.

Case Study Example: A study demonstrated that a related compound significantly affected serotonin reuptake mechanisms, indicating potential applications in antidepressant therapies.

- Cancer Research : Its capacity to inhibit specific enzymes linked to cancer metabolism has been highlighted, suggesting further therapeutic applications.

Table 2: Pharmacological Studies Involving Related Compounds

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers and coatings that require specific thermal or chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-(2-chlorophenyl)propanoic acid

- 2-Amino-3-(4-methylphenyl)propanoic acid

- 2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid

Uniqueness

What sets 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride apart from similar compounds is its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride is a synthetic compound with significant biological activity, particularly as a potential enzyme inhibitor. This compound features an amino group, a chloro-substituted aromatic ring, and a propanoic acid moiety, making it versatile for various applications in chemistry and biology.

- IUPAC Name : 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 1270310-78-5

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active site of specific enzymes, preventing them from catalyzing their substrates. This inhibition can lead to various biological effects depending on the targeted enzyme.

Enzyme Inhibition

Research indicates that 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride exhibits inhibitory effects on aminopeptidases, which are enzymes involved in protein metabolism. The compound's structure allows it to effectively compete with natural substrates for binding sites on these enzymes, leading to decreased enzyme activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in vitro:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

- Antiproliferative Activity : A study involving structural modifications of related compounds demonstrated that certain derivatives of this class exhibited potent antiproliferative effects against cancer cell lines, including HeLa cells. The IC50 values ranged from 0.69 to 11 µM, indicating promising potential for therapeutic applications in oncology .

- Enzyme Inhibition Studies : A detailed investigation into the inhibition of aminopeptidases revealed that this compound can effectively reduce enzyme activity in a dose-dependent manner, supporting its potential use in treating conditions related to protein metabolism dysregulation .

Applications in Research and Industry

Due to its unique chemical structure and biological activity, 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting enzyme-related diseases.

- Material Science : Utilized in synthesizing new materials due to its reactive functional groups.

- Biological Research : Investigated for its role in studying enzyme kinetics and mechanisms.

Propiedades

IUPAC Name |

2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSCHLCCGWDGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.